Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate
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Overview
Description
Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a thiazole ring substituted with a methyl group, a chlorine atom, and a carboxylate ester group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Cu-catalyzed, base-free C-S coupling reaction, which can be performed using conventional or microwave heating methods . This method ensures high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction, leading to different derivatives with altered biological activities.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the thiazole ring.
Scientific Research Applications
Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate has numerous applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.
Biological Studies: The compound is used in studies to understand the biological activities of thiazole derivatives, including their antimicrobial, antifungal, and anticancer properties.
Industrial Applications: It is employed in the synthesis of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activities and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylbenzo[d]thiazole: Similar in structure but lacks the carboxylate ester group.
6-Bromo-2-methylbenzo[d]thiazole: Contains a bromine atom instead of chlorine.
Uniqueness
Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate is unique due to the presence of the carboxylate ester group, which enhances its reactivity and potential for forming various derivatives. This makes it a valuable compound for medicinal chemistry and industrial applications.
Properties
Molecular Formula |
C10H8ClNO2S |
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Molecular Weight |
241.69 g/mol |
IUPAC Name |
methyl 2-chloro-4-methyl-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C10H8ClNO2S/c1-5-3-6(9(13)14-2)4-7-8(5)12-10(11)15-7/h3-4H,1-2H3 |
InChI Key |
BOLDVAFZLUCRKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)Cl)C(=O)OC |
Origin of Product |
United States |
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